- Photolysis of β-[o-(methylthio)phenyl]vinyl bromides. A versatile synthesis of benzo[b]thiophenes, Chemistry Letters, 1988, (10), 1637-8
Cas no 95-15-8 (Thianaftene)
Thianaftene is a sulfur-containing heterocyclic compound with a naphthalene backbone, known for its utility in organic synthesis and pharmaceutical applications. Its fused ring structure and sulfur atom impart unique electronic properties, making it a valuable intermediate in the development of bioactive molecules. Thianaftene exhibits stability under various reaction conditions, enabling its use in complex transformations such as cross-coupling and cyclization reactions. The compound’s rigid framework also facilitates the study of structure-activity relationships in medicinal chemistry. Its synthesis and derivatization are well-documented, offering reproducibility and scalability for industrial and research purposes. Thianaftene’s versatility underscores its importance in advanced chemical synthesis.
Thianaftene structure
Product Name:Thianaftene
CAS No:95-15-8
MF:C8H6S
MW:134.198240756989
MDL:MFCD00005864
CID:34780
PubChem ID:24861944
Update Time:2025-10-29
Thianaftene Chemical and Physical Properties
Names and Identifiers
-
- Thianaphthene
- 1-Benzothiophene
- Thionaphthene
- benzo(b)thiophene
- thionaphthen
- Benzo[b]thiophene
- 1-BENZOTHIOPHEN
- Benzothiophene
- 1-Thiaindene
- BBT
- benzothiofuran
- Benzothiophen
- BZT
- Thianaphtene
- thianaphthalene
- Thianaphthen
- Thianapthene
- 2,3-Benzothiophene
- NSC 47196
- 11095-43-5
- NSC-47196
- NSC47196
- 1Thiaindene
- EINECS 202-395-7
- MFCD00005864
- UNII-073790YQ2G
- A845195
- Thianaphthene, 95%
- benzo[b]-thiophene
- CHEBI:35858
- NS00020042
- CS-D1193
- BDBM50167948
- Q-100899
- F0001-2267
- B0093
- AI3-15523
- STK053859
- hydrobenzothiophene
- CHEBI:35857
- 1Benzothiophene
- DTXCID9031276
- 13730-27-3
- Benzothiophene-5-D
- SY246286
- EN300-36787
- 95-15-8
- MFCD31699976
- THIANAPHTHENE [MI]
- CHEMBL87112
- AKOS005258172
- Thianaftene
- SCHEMBL7023
- BIDD:GT0845
- 073790YQ2G
- C8H6S
- GEO-00284
- PS-5775
- Q419709
- Thianaphthene, 98%
- DTXSID2052736
- Z370711590
- 2,3Benzothiophene
-
- MDL: MFCD00005864
- Inchi: 1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
- InChI Key: FCEHBMOGCRZNNI-UHFFFAOYSA-N
- SMILES: S1C2C(=CC=CC=2)C=C1
- BRN: 80580
Computed Properties
- Exact Mass: 134.01900
- Monoisotopic Mass: 134.019021
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 3.1
- Surface Charge: 0
- Topological Polar Surface Area: 28.2
- Tautomer Count: nothing
- Molecular Weight: 134.20
Experimental Properties
- Color/Form: White foliar crystals
- Density: 1.149 g/mL at 25 °C(lit.)
- Melting Point: 30-33 °C (lit.)
- Boiling Point: 221-222 °C(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: 1.6332 (estimate)
- Solubility: 0.13g/l
- Water Partition Coefficient: Insoluble
- PSA: 28.24000
- LogP: 2.90130
- Merck: 9303
- Solubility: Soluble in ethanol, ether, acetone and general organic solvents, insoluble in water. It dissolves in concentrated sulfuric acid and turns cherry red. It disappears after heating.
- Vapor Pressure: 0.24 mmHg
Thianaftene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H411
- Warning Statement: P273
- Hazardous Material transportation number:UN3077
- WGK Germany:3
- Hazard Category Code: 22-51/53
- Safety Instruction: S22; S24/25; S36; S26
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
- Packing Group:III
- Risk Phrases:R22
- HazardClass:9
- PackingGroup:III
- TSCA:Yes
Thianaftene Customs Data
- HS CODE:29349990
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thianaftene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80698-5mg |
Thianaphthene |
95-15-8 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0093-5g |
Thianaftene |
95-15-8 | 97.0%(GC) | 5g |
¥205.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0093-25g |
Thianaftene |
95-15-8 | 97.0%(GC) | 25g |
¥655.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T097A-25g |
Thianaftene |
95-15-8 | 97% | 25g |
¥253.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T097A-5g |
Thianaftene |
95-15-8 | 97% | 5g |
¥70.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T097A-100g |
Thianaftene |
95-15-8 | 97% | 100g |
¥867.0 | 2022-05-30 | |
| Fluorochem | 003497-5g |
Thianaphthene |
95-15-8 | 98% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 003497-10g |
Thianaphthene |
95-15-8 | 98% | 10g |
£15.00 | 2022-03-01 | |
| Fluorochem | 003497-25g |
Thianaphthene |
95-15-8 | 98% | 25g |
£21.00 | 2022-03-01 | |
| Fluorochem | 003497-100g |
Thianaphthene |
95-15-8 | 98% | 100g |
£70.00 | 2022-03-01 |
Thianaftene Production Method
Production Method 1
Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Production Method 2
Reaction Conditions
1.1 Solvents: Dimethylformamide ; 1 h, 130 °C
Reference
- Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes, Organic Letters, 2016, 18(17), 4312-4315
Production Method 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on TiO2) Solvents: 1,4-Dioxane ; 1 h, 1 atm, 100 °C
Reference
- Hydrogenation of sulfoxides to sulfides under mild conditions using ruthenium nanoparticle catalysts, Angewandte Chemie, 2014, 53(32), 8348-8351
Production Method 4
Reaction Conditions
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Nickel Solvents: Methanol , Water ; 5 - 10 bar; 20 h, 20 - 30 bar, 45 - 130 °C
Reference
- A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen, ChemSusChem, 2022, 15(5),
Production Method 5
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 26 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Potassium Hydroxide/Dimethyl Sulfoxide Superbase-Promoted Transition Metal-Free Synthesis of 2-Substituted Benzothiophenes under Visible Light, Advanced Synthesis & Catalysis, 2016, 358(8), 1202-1207
Production Method 6
Production Method 7
Reaction Conditions
1.1 Catalysts: Palladium chloride Solvents: Water ; 2 min, rt
1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ; rt; rt
1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ; rt; rt
Reference
- Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water, Organic Letters, 2015, 17(5), 1122-1125
Production Method 8
Reaction Conditions
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene](tricyclo[3.3.1.13,… Solvents: Toluene ; 16 h, 120 °C
Reference
- Gold(I)-Catalyzed Protodecarboxylation of (Hetero)Aromatic Carboxylic Acids, Chemistry - A European Journal, 2013, 19(42), 14034-14038
Production Method 9
Reaction Conditions
1.1 Reagents: Water Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dimethyl carbonate ; 1 h, 90 °C
Reference
- Gold-Catalyzed Proto- and Deuterodeboronation, Journal of Organic Chemistry, 2015, 80(20), 9807-9816
Production Method 10
Reaction Conditions
1.1 Reagents: Hydrogen , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2511739-39-0 Solvents: Dimethyl sulfoxide ; 12 h, 1 atm, 80 °C
Reference
- Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex, ACS Catalysis, 2022, 12(4), 2320-2329
Production Method 11
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium , Titania Solvents: 1,4-Dioxane ; 1 h, 1 atm, 100 °C
Reference
- Catalyst for deoxidization of sulfoxide, and method for manufacturing sulfide using catalyst for deoxidization, Japan, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Nickel alloy, base, Ni 95,Ag 5 Solvents: Water ; 10 h, 60 °C
Reference
- Preparation of a cost-effective Ni-Ag bimetallic catalyst for hydrodehalogenation of aryl halides under mild conditions, New Journal of Chemistry, 2022, 46(25), 12169-12176
Production Method 13
Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Sodium borohydride Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Tetrahydrofuran ; 8 h, 65 °C
Reference
- NaBH4-TMEDA and a palladium catalyst as efficient regio- and chemoselective system for the hydrodehalogenation of halogenated heterocycles, Journal of Molecular Catalysis A: Chemical, 2014, 393, 191-209
Production Method 14
Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Sodium borohydride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 0.5 h, rt
Reference
- Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms, Journal of Organic Chemistry, 2012, 77(21), 9921-9925
Production Method 15
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide , Water Catalysts: Cobalt dibromide , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates, Journal of Organic Chemistry, 2021, 86(2), 1972-1979
Production Method 16
Reaction Conditions
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Chitosan Solvents: Methanol , Water ; 48 h, 30 bar, 120 °C
Reference
- A Biomass-Derived Non-Noble Cobalt Catalyst for Selective Hydrodehalogenation of Alkyl and (Hetero)Aryl Halides, Angewandte Chemie, 2017, 56(37), 11242-11247
Production Method 17
Reaction Conditions
Reference
- High-temperature organic synthesis. XXXI. Reaction of phenylthio radicals with acetylene, phenylacetylene, and propargyl alcohol, Zhurnal Organicheskoi Khimii, 1989, 25(7), 1506-12
Production Method 18
Production Method 19
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium , Copper , Titania Solvents: Toluene ; rt → 250 °C; 4 h, 0.5 MPa, 250 °C
Reference
- A novel synthesis of benzo[b]thiophene, Research on Chemical Intermediates, 2013, 39(9), 4021-4024
Production Method 20
Reaction Conditions
1.1 Reagents: Dimethylformamide , Hexamethyldisilazane Catalysts: 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine , Cesium fluoride Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
Reference
- Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine, Organic Process Research & Development, 2019, 23(4), 443-451
Thianaftene Raw materials
- Benzothiophenesulfoxide
- 1-Methyl-1-benzothiophen-1-ium
- Borate(1-),tetrafluoro-
- 5-bromo-1-benzothiophene
- Benzobthiophene-2-carbonitrile
- Benzo[b]thiophene-2-boronic Acid
- 2-Iodothioanisole
- 2-Bromobenzobthiophene
- 3-CHLORO-1-BENZOTHIOPHENE
- 1-benzothiophene-2-carboxylic acid
- 3-Bromo-1-benzothiophene
- benzothiophene-3-carbaldehyde
- 2-(benzo[b]thiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborolane
- Benzene, 1-(2-bromoethenyl)-2-(methylthio)-, (E)- (9CI)
- Benzene, 1-(2-bromoethenyl)-2-(methylthio)-, (Z)-
Thianaftene Preparation Products
Thianaftene Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:95-15-8)Benzo[b]thiophene, ≥ 97.0%
Order Number:LE15036;LE2448597;LE1526
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:11
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:95-15-8)Thianaphthene
Order Number:sfd22198
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
(CAS:95-15-8)Thianaftene
Order Number:A847764
Stock Status:in Stock
Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:16
Price ($):278.0/473.0
Email:sales@amadischem.com
Thianaftene Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-15-8)Benzo[b]thiophene, ≥ 97.0%
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-15-8)Thianaphthene
Purity:99.9%
Quantity:200kg
Price ($):Inquiry